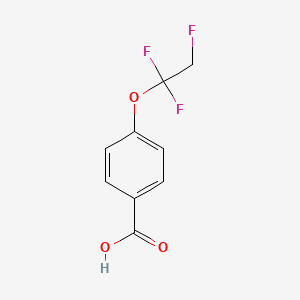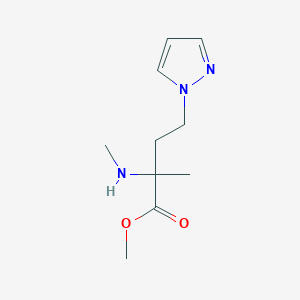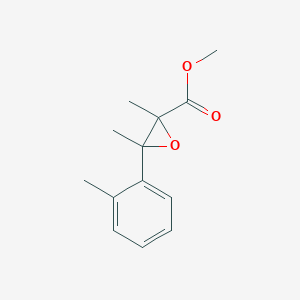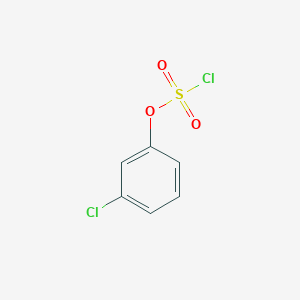
3-Chlorophenyl chloranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorophenyl chloranesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a chlorophenyl group attached to a chloranesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl chloranesulfonate typically involves the reaction of 3-chlorophenol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
3-Chlorophenol+Chlorosulfonic acid→3-Chlorophenyl chloranesulfonate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenyl chloranesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloranesulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfonamides.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-chlorophenol and sulfuric acid.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are employed in reduction reactions.
Major Products
The major products formed from these reactions include various sulfonate derivatives, sulfonic acids, and sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chlorophenyl chloranesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chlorophenyl chloranesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Chlorophenol: A precursor in the synthesis of 3-Chlorophenyl chloranesulfonate.
Chlorosulfonic Acid: Used in the preparation of various sulfonate compounds.
Sulfonamides: Structurally related compounds with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of a chlorophenyl group and a chloranesulfonate moiety
Properties
Molecular Formula |
C6H4Cl2O3S |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
1-chloro-3-chlorosulfonyloxybenzene |
InChI |
InChI=1S/C6H4Cl2O3S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H |
InChI Key |
BAGMKQGEOVIGND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


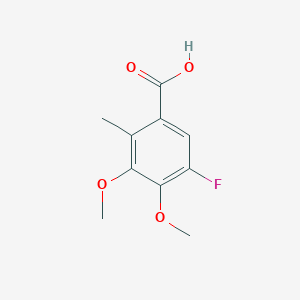
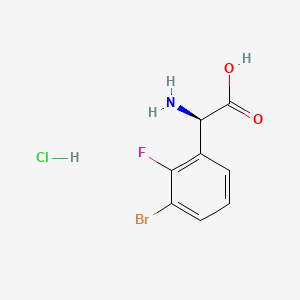
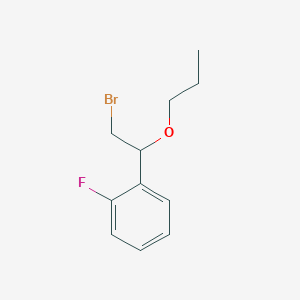
![1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)
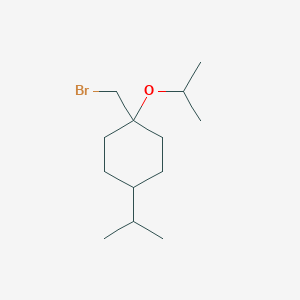
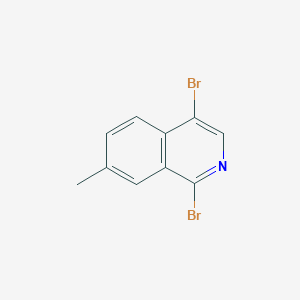
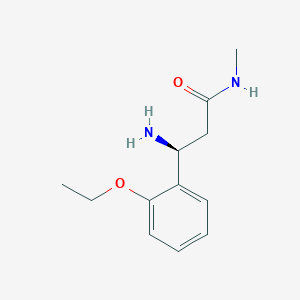
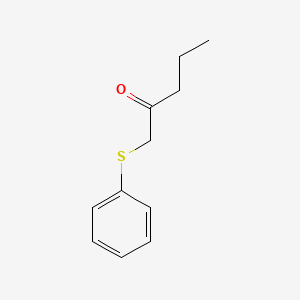
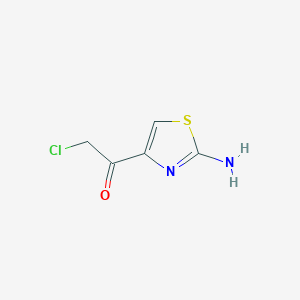
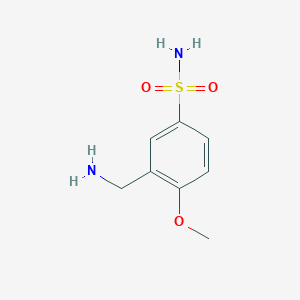
![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13638594.png)
